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Compound of Interest

Compound Name: 2,5-Dihydrothiophene

Cat. No.: B159602 Get Quote

This guide provides a comparative overview of 2,5-dihydrothiophene and its structural isomer,

2,3-dihydrothiophene, based on available computational data from Density Functional Theory

(DFT) studies. While a direct comparative study under identical computational conditions was

not identified in the surveyed literature, this document collates and presents the existing data to

offer insights into their structural and energetic properties.

Isomeric Relationship and Structures
2,5-Dihydrothiophene and 2,3-dihydrothiophene are constitutional isomers with the chemical

formula C₄H₆S. They differ in the position of the double bond within the five-membered ring. In

2,5-dihydrothiophene, the double bond is between the C2 and C3 positions (and

symmetrically between C4 and C5 if considering the delocalized system, but more accurately

depicted as localized), whereas in 2,3-dihydrothiophene, the double bond is between the C2

and C3 positions.
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Caption: Isomeric relationship between 2,5-dihydrothiophene and 2,3-dihydrothiophene.
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The following tables summarize the available computational data for the two isomers. It is

crucial to note that the data for each isomer are sourced from different studies employing

distinct computational methodologies. Therefore, direct comparison of absolute values should

be approached with caution.

Table 1: Calculated Geometric Parameters for 2,3-
Dihydrothiophene-1,1-dioxide
While data for the parent 2,3-dihydrothiophene was not available in the search results, a study

on its oxidized form, 2,3-dihydrothiophene-1,1-dioxide, provides some geometric parameters.

These are presented below for reference, as they offer some insight into the geometry of the

carbon-sulfur ring.

Parameter B3LYP/6-311++G** B3LYP/cc-pVTZ

Bond Lengths (Å)

S1-C2 1.803 1.801

C2-C3 1.512 1.511

C3-C4 1.498 1.497

C4-C5 1.336 1.341

S1-C5 1.795 1.794

Bond Angles (º)

C5-S1-C2 91.5 91.6

S1-C2-C3 105.8 105.8

C2-C3-C4 114.3 114.3

C3-C4-C5 117.6 117.5

S1-C5-C4 110.4 110.5

Data sourced from a spectroscopic and DFT study of 2,3-dihydrothiophene-1,1-dioxide.
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Table 2: Energetic Data for 2,5-Dihydrothiophene
Dehydrogenation
A theoretical study on the dehydrogenation of 2,5-dihydrothiophene provides the activation

energy for this process.

Reaction Computational Method
Activation Energy
(kcal/mol)

2,5-Dihydrothiophene →

Thiophene + H₂
B3LYP/6-31G//HF/6-31G 61.34[1]

Experimental and Computational Protocols
The methodologies employed in the cited studies are detailed below to provide context for the

presented data.

DFT Study of 2,3-Dihydrothiophene-1,1-dioxide
The geometric parameters for 2,3-dihydrothiophene-1,1-dioxide were obtained from a study

that performed quantum chemical calculations using the B3LYP method with two different basis

sets: 6-311++G** and cc-pVTZ. The geometry of the compound was optimized at these levels

of theory.

DFT Study of 2,5-Dihydrothiophene Dehydrogenation
The activation energy for the dehydrogenation of 2,5-dihydrothiophene was calculated using

Density Functional Theory (DFT) and ab initio Molecular Orbital (MO) methods. The specific

level of theory reported for the energy barrier was B3LYP/6-31G* for single-point energy

calculations on geometries optimized at the HF/6-31G* level.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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